Cas no 19688-18-7 (5-Bromo-2-chloro-4-phenylthiazole)

5-Bromo-2-chloro-4-phenylthiazole 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-chloro-4-phenylthiazole
- 5-bromo-2-chloro-4-phenyl-1,3-thiazole
- 19688-18-7
-
- インチ: InChI=1S/C9H5BrClNS/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H
- InChIKey: KDSNEFCFMAJZKQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=C(Br)SC(=N2)Cl
計算された属性
- せいみつぶんしりょう: 272.90146g/mol
- どういたいしつりょう: 272.90146g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 41.1Ų
5-Bromo-2-chloro-4-phenylthiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059003191-1g |
5-Bromo-2-chloro-4-phenylthiazole |
19688-18-7 | 95% | 1g |
$483.48 | 2023-09-02 | |
Chemenu | CM189296-1g |
5-bromo-2-chloro-4-phenylthiazole |
19688-18-7 | 95% | 1g |
$549 | 2021-08-05 | |
Chemenu | CM189296-1g |
5-bromo-2-chloro-4-phenylthiazole |
19688-18-7 | 95% | 1g |
$531 | 2023-02-17 |
5-Bromo-2-chloro-4-phenylthiazole 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
5-Bromo-2-chloro-4-phenylthiazoleに関する追加情報
Introduction to 5-Bromo-2-chloro-4-phenylthiazole (CAS No. 19688-18-7)
5-Bromo-2-chloro-4-phenylthiazole, a compound with the chemical formula C₈H₅BrClN₂S, is a significant molecule in the field of pharmaceutical and chemical research. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active substances. The presence of both bromo and chloro substituents on the thiazole ring enhances its reactivity, making it a versatile building block for drug development.
The CAS number 19688-18-7 is a unique identifier for this compound, ensuring precise classification and communication within the scientific community. The thiazole core is a heterocyclic aromatic ring system that is widely recognized for its pharmacological significance. Thiazole derivatives have been extensively studied due to their role in various therapeutic applications, including antimicrobial, antifungal, and anti-inflammatory agents.
In recent years, the pharmaceutical industry has seen a surge in the exploration of thiazole-based compounds due to their demonstrated efficacy in treating a range of diseases. One of the most notable areas of research has been in the development of kinase inhibitors, where thiazole derivatives have shown promise in targeting specific enzymes involved in cancer progression. The bromo and chloro substituents on 5-Bromo-2-chloro-4-phenylthiazole not only enhance its reactivity but also allow for further functionalization, enabling the synthesis of more complex and targeted molecules.
The synthesis of 5-Bromo-2-chloro-4-phenylthiazole typically involves multi-step organic reactions, starting from readily available precursors. The bromination and chlorination steps are critical in introducing the necessary substituents onto the thiazole ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These methods are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
Recent studies have highlighted the biological activity of 5-Bromo-2-chloro-4-phenylthiazole and its derivatives. Researchers have identified several potential therapeutic applications, including its role as an anti-proliferative agent against certain cancer cell lines. The phenylthiazole moiety, in particular, has been shown to interact with biological targets in a manner that disrupts cell signaling pathways associated with tumor growth. This discovery has opened up new avenues for developing novel anticancer drugs.
The chemical properties of 5-Bromo-2-chloro-4-phenylthiazole also make it an interesting candidate for material science applications. Its ability to undergo various chemical transformations allows for the creation of polymers and coatings with unique properties. These materials could find use in industries ranging from electronics to construction, where specialized chemical functionalities are required.
In conclusion, 5-Bromo-2-chloro-4-phenylthiazole (CAS No. 19688-18-7) is a multifaceted compound with significant potential in both pharmaceutical and material science research. Its structural features and reactivity make it a valuable tool for synthesizing biologically active molecules, while its versatility also extends to industrial applications. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone of innovation in chemical biology and beyond.
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